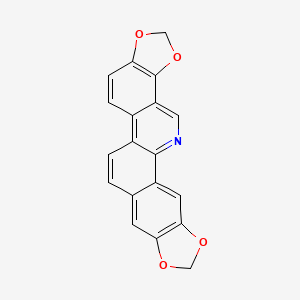

Norsanguinarine

Description

Norsanguinarine has been reported in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXVDVMAYXLWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965891 | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-30-5, 5157-23-3 | |

| Record name | Norsanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsanguinarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 - 287 °C | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Norsanguinarine: A Technical Guide

Executive Summary

Norsanguinarine, a benzophenanthridine alkaloid, is a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. While direct research on norsanguinarine is emerging, its mechanism of action is largely inferred from studies of its close structural analog, sanguinarine. This document provides a comprehensive overview of the proposed mechanisms through which norsanguinarine exerts its biological effects, with a primary focus on its anti-cancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Norsanguinarine is a natural alkaloid found in several plant species.[1] Like other members of the benzophenanthridine alkaloid family, such as sanguinarine, it has demonstrated a range of biological activities. The core of its therapeutic potential, particularly in oncology, appears to lie in its ability to induce programmed cell death (apoptosis) and inhibit the proliferation of cancer cells.[2][3] This guide will delve into the molecular pathways and cellular processes that are modulated by this class of compounds.

Core Mechanism: Induction of Apoptosis

A primary mechanism of action for norsanguinarine and related alkaloids is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis.[3][4] This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. Evidence suggests that sanguinarine, and likely norsanguinarine, can activate this pathway through the modulation of the Bcl-2 family of proteins.[5]

-

Upregulation of Pro-Apoptotic Proteins: These compounds have been shown to increase the expression of pro-apoptotic proteins like Bax.[5]

-

Downregulation of Anti-Apoptotic Proteins: Conversely, they decrease the levels of anti-apoptotic proteins such as Bcl-2.[5]

This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[6]

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. While less predominantly cited for sanguinarine, modulation of this pathway cannot be ruled out as a contributing mechanism.

Execution Phase of Apoptosis

Both the intrinsic and extrinsic pathways converge at the activation of executioner caspases, primarily caspase-3.[5] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7] Sanguinarine has been shown to induce the activation of caspase-3 and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[5]

Figure 1: Overview of the apoptotic pathways potentially modulated by Norsanguinarine.

Modulation of Key Signaling Pathways

Beyond the direct induction of apoptosis, norsanguinarine and its analogs are known to interfere with several critical signaling pathways that are often dysregulated in cancer.[8]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Sanguinarine has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival.[8]

NF-κB Signaling Pathway

The NF-κB pathway is involved in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Sanguinarine can inhibit the activation of NF-κB, which in turn can sensitize cancer cells to apoptosis and inhibit their proliferation.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role in cell proliferation, differentiation, and apoptosis. Sanguinarine has been reported to modulate the MAPK pathway, although the specific effects can be cell-type dependent.[8] In some cases, it activates pro-apoptotic JNK and p38 MAPK, while in others, it may inhibit the pro-survival ERK pathway.

JAK/STAT Pathway

The JAK/STAT pathway is critical for cytokine signaling and is often aberrantly activated in cancer. Inhibition of this pathway by sanguinarine can lead to reduced expression of genes involved in cell survival and proliferation.[8]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. Dysregulation of this pathway is a key factor in the development of several cancers. Sanguinarine has been shown to interfere with this pathway, leading to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of its target genes.[8]

Figure 2: Inhibition of key signaling pathways by Norsanguinarine.

Enzyme Inhibition

In addition to modulating signaling pathways, sanguinarine has been identified as an inhibitor of various enzymes. This inhibitory activity can contribute to its overall biological effects. For instance, sanguinarine has been shown to inhibit protein kinase C (PKC) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[9] The inhibition of such enzymes can have profound effects on cellular signaling and contribute to the anti-proliferative and pro-apoptotic actions of the compound.

Quantitative Data Summary

The following table summarizes the in vitro anti-cancer activity of sanguinarine against various human cancer cell lines, providing an indication of its potency. It is important to note that these values may vary depending on the experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Data not available in snippets | |

| A431 | Skin Cancer | Data not available in snippets | |

| SW620 | Colorectal Cancer | 54.41 | [10] |

| LoVo | Colorectal Cancer | 78.66 | [10] |

| U937 | Leukemia | Data not available in snippets | [5] |

Note: Specific IC50 values for HCT116, A431, and U937 were not available in the provided search results, though the texts confirm activity against these lines.

Experimental Protocols

The elucidation of the mechanism of action of sanguinarine, and by extension norsanguinarine, involves a variety of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with the compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength.

-

Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. A cell suspension is mixed with trypan blue dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The number of viable and non-viable cells is then counted using a hemocytometer.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. When viewed under a fluorescence microscope, apoptotic cells stained with DAPI exhibit characteristic nuclear condensation and fragmentation.

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate. It is crucial for assessing changes in the expression and activation (e.g., phosphorylation) of proteins involved in signaling pathways (e.g., Akt, mTOR, MAPKs) and apoptosis (e.g., Bcl-2 family proteins, caspases, PARP).

Enzyme Inhibition Assays

To determine the inhibitory effect on specific enzymes, in vitro kinase assays or phosphatase assays are performed. These assays typically involve incubating the purified enzyme with its substrate and the inhibitor at various concentrations. The enzyme activity is then measured, often by detecting the amount of product formed or substrate consumed, to calculate inhibitory constants such as the IC50.

Figure 3: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of norsanguinarine, inferred from studies on the closely related compound sanguinarine, is multifaceted, primarily involving the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of key signaling pathways critical for cancer cell survival and proliferation. While the existing data provides a strong foundation for understanding its therapeutic potential, further research is imperative to delineate the specific molecular targets and pathways directly affected by norsanguinarine. Future studies should focus on direct investigations of norsanguinarine to confirm and expand upon the mechanisms outlined in this guide, including comprehensive enzyme inhibition profiling and in vivo efficacy studies. Such research will be crucial for the potential development of norsanguinarine as a novel therapeutic agent.

References

- 1. Norsanguinarine | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer [mdpi.com]

Norsanguinarine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine, a benzophenanthridine alkaloid, is a naturally occurring compound that has garnered interest within the scientific community for its potential pharmacological activities. As a demethylated analogue of the more extensively studied sanguinarine, norsanguinarine shares a similar tetracyclic aromatic structure, suggesting a comparable spectrum of biological effects. This technical guide provides an in-depth overview of the known natural sources of norsanguinarine, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways potentially modulated by this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Natural Sources of Norsanguinarine

Norsanguinarine has been identified in a select number of plant species, primarily within the Papaveraceae and Fumariaceae families. The principal reported sources are from the genus Corydalis.

Table 1: Principal Natural Sources of Norsanguinarine

| Plant Species | Family | Plant Part(s) Containing Norsanguinarine |

| Corydalis tomentella | Papaveraceae | Whole plant |

| Corydalis pallida | Papaveraceae | Whole plant |

| Corydalis balansae | Papaveraceae | Not specified |

| Pteridophyllum racemosum | Papaveraceae | Not specified |

While norsanguinarine has been explicitly identified in the species listed above, it is plausible that it co-occurs with sanguinarine in other plants. Sanguinarine is more widely distributed and has been isolated from species such as Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), Chelidonium majus (greater celandine), and Macleaya cordata.[1][2][3][4][5] Researchers investigating norsanguinarine may consider screening these and other sanguinarine-containing plants as potential sources.

Isolation and Purification of Norsanguinarine

A detailed, standardized protocol for the isolation of norsanguinarine is not extensively documented in a single source. However, by compiling information from studies on the phytochemical analysis of Corydalis species and general alkaloid extraction techniques, a comprehensive methodology can be constructed. The following protocol represents a composite of established methods for the isolation of benzophenanthridine alkaloids from plant material.

General Experimental Workflow for Norsanguinarine Isolation

The isolation of norsanguinarine typically involves a multi-step process that includes extraction, acid-base partitioning, and chromatographic purification.

Detailed Experimental Protocols

-

Plant Material Preparation: The air-dried and powdered whole plant material of Corydalis tomentella or other source material is used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Methanol or 70% ethanol are commonly employed for the extraction of alkaloids. This can be performed at room temperature with agitation or by using techniques such as Soxhlet extraction or ultrasonication to enhance efficiency.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove lipids and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, converting them back to their free base form, which are less soluble in water. The basified solution is then extracted with a polar organic solvent such as chloroform or ethyl acetate.

-

Final Concentration: The organic layers containing the free alkaloids are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a stationary phase like silica gel or alumina. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent). Fractions containing compounds with similar Rf values to sanguinarine standards (or previously isolated norsanguinarine) are pooled.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the pooled fractions are subjected to preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The elution can be isocratic or a gradient program. The effluent is monitored by a UV detector, and the peak corresponding to norsanguinarine is collected. The pure compound is then obtained by removing the solvent.

Quantitative Data

Quantitative data for the isolation of norsanguinarine is not widely reported. The yield of norsanguinarine will vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. Researchers should aim to quantify their yields at each major step of the isolation process to optimize the protocol. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for the quantitative analysis of norsanguinarine in plant extracts and purified fractions.

Table 2: HPLC Parameters for Norsanguinarine Analysis (Exemplary)

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm and 330 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Potential Signaling Pathways Modulated by Norsanguinarine

Direct studies on the signaling pathways modulated by norsanguinarine are limited. However, extensive research on the closely related alkaloid, sanguinarine, provides a strong basis for inferring the potential biological targets of norsanguinarine. Sanguinarine is known to interact with multiple key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.

Based on the known activities of sanguinarine, norsanguinarine is hypothesized to:

-

Induce Apoptosis: By modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.

-

Inhibit Inflammatory Pathways: By suppressing the activation of key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

-

Interfere with Cell Proliferation and Survival: By inhibiting pro-survival signaling cascades like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.

Conclusion

Norsanguinarine represents a promising natural product for further pharmacological investigation. This guide has outlined its primary natural sources and provided a detailed, composite protocol for its isolation and purification. The exploration of its potential interactions with key cellular signaling pathways, based on the activities of the closely related sanguinarine, highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activities of norsanguinarine and to develop optimized and scalable methods for its production.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corydalis tomentella Franch. Exerts anti-inflammatory and analgesic effects by regulating the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Norsanguinarine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine is a benzophenanthridine alkaloid and a close structural analog of the more extensively studied compound, sanguinarine. While research directly focused on norsanguinarine is limited, its chemical similarity to sanguinarine suggests a comparable spectrum of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of norsanguinarine, drawing heavily on the wealth of data available for sanguinarine as a predictive framework. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Anticancer Activity

Sanguinarine, and by extension potentially norsanguinarine, exhibits significant anticancer properties across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.

Quantitative Data

Due to a lack of specific studies on norsanguinarine, the following table summarizes the cytotoxic activity (IC50 values) of sanguinarine against various human cancer cell lines. These values provide a benchmark for potential efficacy that needs to be experimentally verified for norsanguinarine.

| Cell Line | Cancer Type | Sanguinarine IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 1.77 ± 0.06 | [1] |

| PC3 | Prostate Cancer | Not specified | [1] |

| HeLa | Cervical Cancer | Not specified | [1] |

| A549 | Lung Carcinoma | Not specified | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.49 ± 0.41 | [1] |

| Multiple Myeloma (various) | Multiple Myeloma | ~1.0 | [2] |

Signaling Pathways in Anticancer Activity

Sanguinarine exerts its anticancer effects by modulating several key signaling pathways. Given its structural similarity, norsanguinarine is likely to interact with similar cellular targets. The primary pathways include the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of pro-survival signals.

Sanguinarine induces apoptosis through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[2][3] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[2]

Caption: Intrinsic Apoptosis Pathway potentially modulated by Norsanguinarine.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sanguinarine is a known inhibitor of the NF-κB pathway.[4] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[4]

Caption: Inhibition of the NF-κB Signaling Pathway by Norsanguinarine.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of norsanguinarine for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7][8]

-

References

- 1. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Norsanguinarine as a Novel Antifungal Agent Against Alternaria brassicicola: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, there is a notable absence of published research specifically investigating the antifungal activity of norsanguinarine against Alternaria brassicicola. This technical guide, therefore, presents a hypothetical framework based on the well-documented antifungal mechanisms of the closely related benzophenanthridine alkaloid, sanguinarine, against other fungal pathogens. The experimental protocols and data herein are illustrative and intended to serve as a comprehensive guide for future research in this promising area.

Executive Summary

Alternaria brassicicola, a necrotrophic fungal pathogen, is a significant threat to cruciferous crops worldwide, causing substantial economic losses. The emergence of fungicide-resistant strains necessitates the development of novel antifungal agents. Norsanguinarine, a benzophenanthridine alkaloid, presents a promising candidate for such an agent. Drawing parallels from its parent compound, sanguinarine, this document outlines a plausible multifaceted mechanism of action for norsanguinarine against A. brassicicola. This includes the disruption of cell membrane integrity, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with key cellular signaling pathways. This guide provides detailed experimental protocols to validate these hypotheses and presents hypothetical data to illustrate expected outcomes.

Proposed Mechanism of Action

The antifungal activity of norsanguinarine against A. brassicicola is likely multifaceted, targeting several key cellular processes simultaneously. This proposed mechanism is extrapolated from studies on sanguinarine's effects on other fungi.[1][2]

2.1 Disruption of Cell Membrane Integrity: Norsanguinarine is hypothesized to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased membrane permeability and leakage of essential intracellular components. This disruption also likely inhibits the function of membrane-bound enzymes, including those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

2.2 Induction of Reactive Oxygen Species (ROS): Norsanguinarine is proposed to induce an imbalance in the cellular redox state of A. brassicicola, leading to the accumulation of ROS.[1] This oxidative stress can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

2.3 Interference with Signaling Pathways: The cellular stress induced by norsanguinarine is expected to impact critical signaling pathways responsible for maintaining cell wall integrity and responding to osmotic stress.

-

Cell Wall Integrity (CWI) Pathway: By disrupting the cell membrane and cell wall, norsanguinarine may trigger the CWI pathway. However, sustained activation or dysregulation of this pathway can be detrimental to the fungus.

-

High-Osmolarity Glycerol (HOG) Pathway: The membrane-damaging effects of norsanguinarine could lead to osmotic stress, activating the HOG pathway. Similar to the CWI pathway, chronic or excessive activation of this pathway can lead to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from in vitro studies of norsanguinarine against A. brassicicola.

Table 1: Antifungal Activity of Norsanguinarine Against Alternaria brassicicola

| Compound | MIC (µg/mL) | MFC (µg/mL) | Spore Germination Inhibition (%) at MIC |

| Norsanguinarine | 8 | 16 | 95 |

| Sanguinarine | 4 | 8 | 98 |

| Fluconazole | 64 | >128 | 40 |

| Control (DMSO) | >128 | >128 | <5 |

Table 2: Effect of Norsanguinarine on Alternaria brassicicola Cell Membrane Integrity

| Treatment (at MIC) | Propidium Iodide Uptake (%) | Ergosterol Content (% of Control) |

| Norsanguinarine | 75 | 40 |

| Sanguinarine | 85 | 30 |

| Fluconazole | 15 | 50 |

| Control (DMSO) | <5 | 100 |

Table 3: Induction of Reactive Oxygen Species (ROS) by Norsanguinarine in Alternaria brassicicola

| Treatment (at MIC) | Intracellular ROS Level (Fluorescence Intensity) |

| Norsanguinarine | 3500 |

| Sanguinarine | 4200 |

| Control (DMSO) | 500 |

Detailed Experimental Protocols

4.1 Fungal Strain and Culture Conditions

-

Strain: Alternaria brassicicola (e.g., ATCC 96836).

-

Culture Medium: Potato Dextrose Agar (PDA) for routine culture and Potato Dextrose Broth (PDB) for liquid assays.

-

Incubation: 25°C in the dark.

4.2 Antifungal Susceptibility Testing

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi, with modifications.[3]

-

Procedure:

-

Prepare a stock solution of norsanguinarine in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of norsanguinarine in PDB in a 96-well microtiter plate.

-

Prepare a spore suspension of A. brassicicola in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^4 spores/mL.

-

Inoculate each well with the spore suspension.

-

Include positive (fungus with no drug) and negative (medium only) controls.

-

Incubate the plates at 25°C for 48-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete visual inhibition of growth.

-

To determine the Minimum Fungicidal Concentration (MFC), aliquot 10 µL from each well showing no visible growth onto PDA plates, incubate at 25°C for 48-72 hours, and identify the lowest concentration that results in no fungal growth.

-

4.3 Spore Germination Assay

-

Procedure:

-

Prepare a spore suspension of A. brassicicola as described above.

-

In a microfuge tube, mix the spore suspension with PDB containing various concentrations of norsanguinarine (or DMSO for control).

-

Incubate at 25°C for 6-8 hours.

-

Place a drop of the suspension on a microscope slide and observe under a light microscope.

-

A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Count at least 100 spores per replicate and calculate the percentage of inhibition.

-

4.4 Cell Membrane Integrity Assay

-

Stain: Propidium Iodide (PI).

-

Procedure:

-

Treat A. brassicicola mycelia with norsanguinarine at its MIC for a predetermined time (e.g., 4 hours).

-

Wash the mycelia with phosphate-buffered saline (PBS).

-

Stain the mycelia with PI solution (e.g., 5 µg/mL) for 15 minutes in the dark.

-

Wash the mycelia with PBS to remove excess stain.

-

Observe the mycelia under a fluorescence microscope or quantify the fluorescence using a microplate reader. An increase in red fluorescence indicates loss of membrane integrity.

-

4.5 Ergosterol Content Analysis

-

Method: Spectrophotometric analysis.

-

Procedure:

-

Grow A. brassicicola in PDB with and without norsanguinarine (at sub-inhibitory concentrations) for 24-48 hours.

-

Harvest and dry the mycelia.

-

Extract lipids from the mycelia using n-heptane.

-

Scan the absorbance of the extract between 230 and 300 nm.

-

Calculate the ergosterol content based on the absorbance at 282 nm.

-

4.6 Reactive Oxygen Species (ROS) Assay

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Treat A. brassicicola mycelia with norsanguinarine at its MIC for a short duration (e.g., 1-2 hours).

-

Load the mycelia with DCFH-DA (e.g., 10 µM) for 30 minutes.

-

Wash the mycelia with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 488 nm, emission at 525 nm). An increase in green fluorescence indicates an increase in intracellular ROS.[1]

-

Visualizations

Caption: Proposed mechanism of norsanguinarine action.

Caption: Experimental workflow for antifungal evaluation.

Caption: Proposed impact on signaling pathways.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on sanguinarine strongly suggests that norsanguinarine holds significant potential as an antifungal agent against Alternaria brassicicola. The proposed mechanisms of membrane disruption and ROS induction provide a solid foundation for future research. The experimental protocols detailed in this guide offer a clear roadmap for validating these hypotheses. Future studies should focus on in vivo efficacy, toxicity profiling, and elucidation of the precise molecular targets of norsanguinarine within the fungal cell. Such research is crucial for the development of novel, effective, and sustainable strategies for the management of diseases caused by A. brassicicola.

References

- 1. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Norsanguinarine Biosynthesis Pathway in Papaver somiferum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of norsanguinarine in Papaver somiferum (opium poppy). This document details the enzymatic steps, intermediate compounds, regulatory signaling cascades, and relevant experimental protocols for studying this complex metabolic pathway.

Introduction to Norsanguinarine and its Significance

Norsanguinarine is a benzophenanthridine alkaloid found in Papaver somiferum. It is structurally related to the more abundant sanguinarine and is part of a class of plant-derived compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. Understanding the biosynthesis of norsanguinarine is crucial for metabolic engineering efforts aimed at enhancing its production for potential pharmaceutical applications. This guide elucidates the intricate molecular machinery that governs the formation of norsanguinarine from the central precursor, (S)-reticuline.

The Norsanguinarine Biosynthetic Pathway

The biosynthesis of norsanguinarine is a multi-step enzymatic process that occurs within specific cell types of Papaver somiferum. The pathway initiates from the branch-point intermediate (S)-reticuline and proceeds through a series of oxidative reactions to form the characteristic benzophenanthridine scaffold.

Enzymatic Conversions from (S)-Reticuline to Sanguinarine

The initial steps of the pathway leading to sanguinarine are well-characterized and involve the following key enzymes:

-

(S)-reticuline to (S)-scoulerine: The pathway begins with the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE) . This enzyme forms the berberine bridge, a key structural feature of this class of alkaloids.[1]

-

(S)-scoulerine to (S)-cheilanthifoline: (S)-scoulerine is then hydroxylated and subsequently methylated to form (S)-cheilanthifoline. This step is catalyzed by cheilanthifoline synthase , a cytochrome P450 enzyme.

-

(S)-cheilanthifoline to (S)-stylopine: The formation of the methylenedioxy bridge in (S)-stylopine from (S)-cheilanthifoline is catalyzed by stylopine synthase , another cytochrome P450-dependent monooxygenase.[2][3]

-

(S)-stylopine to Protopine: (S)-stylopine is then converted to protopine through the action of (S)-stylopine N-methyltransferase .

-

Protopine to Dihydrosanguinarine: Protopine undergoes hydroxylation at the 6-position by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme, which is followed by a spontaneous rearrangement to yield dihydrosanguinarine.[4]

-

Dihydrosanguinarine to Sanguinarine: The final oxidation of dihydrosanguinarine to sanguinarine is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) , a flavoprotein oxidase.[4][5]

The Putative Conversion of Sanguinarine to Norsanguinarine

The final step in the biosynthesis of norsanguinarine is the demethylation of sanguinarine. While the specific enzyme responsible for this conversion in Papaver somiferum has not been definitively characterized, it is hypothesized to be an O-demethylase. This putative step involves the removal of a methyl group from the sanguinarine molecule to yield norsanguinarine.

Visualization of the Norsanguinarine Biosynthetic Pathway

Quantitative Data on the Norsanguinarine Pathway

The following table summarizes available quantitative data for key enzymes and metabolites in the norsanguinarine biosynthetic pathway. It is important to note that these values can vary depending on the specific experimental conditions, plant variety, and tissue type.

| Enzyme/Metabolite | Parameter | Value | Organism/Condition |

| Berberine Bridge Enzyme (BBE) | Km for (S)-reticuline | Not explicitly found | Papaver somniferum |

| Vmax | Not explicitly found | Papaver somniferum | |

| Dihydrobenzophenanthridine Oxidase (DBOX) | Km for Dihydrosanguinarine | 201 µM | Recombinant P. somniferum DBOX[4][5] |

| Km for (S)-scoulerine | 146 µM | Recombinant P. somniferum DBOX[5] | |

| Sanguinarine | Accumulation | 169.5 ± 12.5 µg/g dry weight | Methyl jasmonate-elicited P. somniferum cell cultures |

| Accumulation | 288.0 ± 10.0 µg/g dry weight | Botrytis cinerea-elicited P. somniferum cell cultures |

Regulation of Norsanguinarine Biosynthesis

The biosynthesis of norsanguinarine is tightly regulated, particularly in response to environmental stimuli such as pathogen attack. This regulation occurs primarily at the transcriptional level, with the upregulation of biosynthetic gene expression.

Elicitor-Induced Signaling Cascade

Elicitors, such as fungal cell wall fragments or methyl jasmonate (MeJA), can induce the production of sanguinarine and, consequently, norsanguinarine. The signaling pathway involves:

-

Elicitor Recognition: Receptors on the plant cell surface recognize the elicitor molecules.

-

Activation of Lipoxygenase (LOX): This leads to the activation of the lipoxygenase pathway.

-

Jasmonate Biosynthesis: The LOX pathway results in the biosynthesis of jasmonic acid and its derivatives, such as MeJA.

-

Transcriptional Activation: Jasmonates act as signaling molecules that lead to the transcriptional activation of genes encoding the enzymes of the norsanguinarine biosynthetic pathway, including BBE and DBOX.[1]

Visualization of the Elicitor-Induced Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the norsanguinarine biosynthetic pathway.

Extraction and Quantification of Norsanguinarine and Intermediates by HPLC-MS/MS

This protocol describes the extraction of alkaloids from Papaver somniferum cell cultures and their quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Lyophilized Papaver somniferum cell culture material

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

0.22 µm syringe filters

-

HPLC vials

-

Analytical standards for sanguinarine, norsanguinarine, and other intermediates

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of methanol containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath sonicator.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with another 1.5 mL of extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

-

HPLC-MS/MS Analysis:

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 5-10 µL of the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid). A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

-

Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

-

Enzyme Assay for Berberine Bridge Enzyme (BBE)

This protocol outlines a general procedure for assaying the activity of BBE.

Materials:

-

Plant protein extract or purified BBE

-

(S)-Reticuline (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

NADPH

-

HPLC system with a UV detector

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-reticuline, and 1 mM NADPH in a total volume of 200 µL.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20-50 µg of total protein extract or an appropriate amount of purified BBE.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 20% trichloroacetic acid.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the product, (S)-scoulerine. Monitor the absorbance at a wavelength specific for (S)-scoulerine (e.g., 280 nm).

-

Calculate the enzyme activity based on the rate of product formation.

Gene Expression Analysis by qPCR

This protocol details the analysis of the expression levels of norsanguinarine biosynthesis genes.

Materials:

-

Papaver somniferum tissue (e.g., roots, elicited cells)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target genes (e.g., BBE, DBOX) and a reference gene (e.g., Actin)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 0.2-0.5 µM), and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

-

Visualization of an Experimental Workflow

Conclusion

The biosynthesis of norsanguinarine in Papaver somniferum is a complex and highly regulated process. This guide has provided a detailed overview of the known enzymatic steps, the signaling pathways that control its production, and the experimental methodologies required for its investigation. While significant progress has been made in elucidating this pathway, the precise characterization of the final demethylation step from sanguinarine to norsanguinarine remains an area for future research. A deeper understanding of this pathway will be instrumental in the development of biotechnological strategies to harness the potential of norsanguinarine and other related alkaloids for pharmaceutical and other applications.

References

- 1. Molecular characterization of berberine bridge enzyme genes from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EC 1.14.19.64 [iubmb.qmul.ac.uk]

- 3. ENZYME - 1.14.19.64 (S)-stylopine synthase [enzyme.expasy.org]

- 4. Intein-mediated temperature control for complete biosynthesis of sanguinarine and its halogenated derivatives in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanguinarine is reduced by NADH through a covalent adduct [agris.fao.org]

Norsanguinarine Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine, a benzophenanthridine alkaloid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Derived from plants of the Papaveraceae family, these molecules have attracted significant attention in the field of drug discovery for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of norsanguinarine derivatives, with a focus on their potential as novel therapeutic agents.

Synthesis of Norsanguinarine Derivatives

The chemical synthesis of norsanguinarine and its derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of diverse molecular structures with potentially enhanced biological activities. A common synthetic route involves the modification of the parent sanguinarine molecule.

One approach to synthesizing norsanguinarine (8a) involves the cyclization of a precursor molecule (7). Further reduction of norsanguinarine in the presence of specific acids can yield derivatives such as 8b and 8c.[1] Another strategy starts with sanguinarine chloride (1), which can be reduced to dihydrosanguinarine (DHSA). Nucleophilic addition of various amines or other small molecules to the C6-position of sanguinarine is a common method to generate a variety of derivatives (e.g., 8d–8j).[1] For instance, treatment of sanguinarine with a Grignard reagent like CH3BrMg, a cyanide reagent such as (CH3)3SiCN, or an oxidizing agent like K3Fe(CN)6 can produce derivatives 8k, 8l, and 8m, respectively.[1]

A general synthetic pathway for creating 6-substituted derivatives of sanguinarine and the related alkaloid chelerythrine involves nucleophilic addition at the C-6 position to introduce alkoxyl, cyano, and acetonyl groups. Reduction and oxidation of the C=N double bond at the C-6 position are also employed to generate further derivatives.

Biological Potential of Norsanguinarine Derivatives

Norsanguinarine and its synthetic analogs have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

The anticancer properties of norsanguinarine derivatives are the most extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the C=N+ bond is crucial for the anticancer activity.[1] Modifications at the C6-position with small, hydrophilic groups or a cyano group can maintain or even enhance the cytotoxic effects.[1] For example, a cyano-substituted derivative (8l) exhibited potent anti-proliferative activity against A549 and H1975 non-small cell lung cancer (NSCLC) cells.[1] In contrast, derivatives with a methyl or carbonyl group at the C6-position (8k and 8m) showed a loss of activity.[1]

The mechanisms underlying the anticancer effects of these derivatives are multifaceted and often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Sanguinarine and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Sanguinarine | A549 (NSCLC) | 1.25 - 4.35 | [1] |

| Sanguinarine | H1975 (NSCLC) | 0.94 - 3.13 | [1] |

| Sanguinarine | MCF-7 (Breast) | 0.28 | [2] |

| Sanguinarine | HL-60 (Leukemia) | 0.9 | [3] |

| Dihydrosanguinarine | HL-60 (Leukemia) | >20 | [3] |

| Derivative 8h | A549 (NSCLC) | ~2.5 | [1] |

| Derivative 8h | H1975 (NSCLC) | ~1.5 | [1] |

| Derivative 8l | A549 (NSCLC) | 0.96 | [1] |

| Derivative 8l | H1975 (NSCLC) | 0.79 | [1] |

| Phenanthridine derivative 8a | MCF-7 (Breast) | 0.28 | [2] |

Anti-inflammatory Activity

Sanguinarine and its derivatives have demonstrated significant anti-inflammatory properties.[4] They can potently inhibit the expression of inflammatory mediators.[4] The anti-inflammatory effects are, in part, mediated through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[4] More recent research has focused on redesigning sanguinarine scaffolds to target soluble epoxide hydrolase (sEH), a promising target for inflammation therapy, leading to the development of novel sEH inhibitors with enhanced in vivo efficacy.[5]

Antimicrobial Activity

Norsanguinarine derivatives also exhibit antimicrobial, including antifungal, activity.[6] Studies have shown that sanguinarine, chelerythrine, and their 6-alkoxy dihydro and 6-cyanodihydro derivatives display significant antifungal activity against various phytopathogenic fungi.[6]

Table 2: Antifungal Activity of Sanguinarine and its Derivatives

| Compound | Fungus | Inhibition Rate (%) at 100 µg/mL | Reference |

| Sanguinarine (S) | C. lunata | >90 | [6] |

| Sanguinarine (S) | P. oryzae | >90 | [6] |

| Sanguinarine (S) | A. alternate | >90 | [6] |

| 6-alkoxydihydro derivative S1 | C. lunata | >90 | [6] |

| 6-alkoxydihydro derivative C1 | P. oryzae | >90 | [6] |

| 6-cyanodihydro derivative S5 | A. alternate | >90 | [6] |

Signaling Pathways Modulated by Norsanguinarine Derivatives

The biological effects of norsanguinarine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Sanguinarine and its derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[1][7] For instance, derivative 8h was found to exert its antineoplastic effect in A549 and H1975 cells by inhibiting the Akt signaling pathway.[1] This inhibition leads to downstream effects such as the induction of apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sanguinarine has been shown to inhibit the activation of MAPK, which contributes to its anti-inflammatory effects.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of Norsanguinarine: A Detailed Protocol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of norsanguinarine, a benzophenanthridine alkaloid of significant interest for its potential therapeutic properties. The following sections detail the necessary reagents, step-by-step experimental procedures, and quantitative data to guide researchers in the successful laboratory-scale synthesis of this compound.

Overview of the Synthetic Pathway

The synthesis of norsanguinarine is achieved through a multi-step process commencing with the commercially available starting material, naphthalene-2,3-diol. The overall workflow involves the formation of a protected naphthodioxole ring, followed by a regioselective borylation, a palladium-catalyzed cross-coupling reaction, and subsequent formation and cyclization of an acyl oxime intermediate to yield the final product.

Caption: Synthetic workflow for norsanguinarine.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the synthesis of norsanguinarine.

Step 1: Synthesis of Naphtho[2,3-d][1][2]dioxole

This initial step involves the protection of the diol functionality of naphthalene-2,3-diol.

Materials:

-

Naphthalene-2,3-diol

-

Dibromomethane (CH₂Br₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of naphthalene-2,3-diol in DMF, add potassium carbonate.

-

Add dibromomethane to the reaction mixture.

-

Heat the mixture to 100°C and stir for 10 hours.[1]

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Value | Reference |

| Reaction Time | 10 hours | [1] |

| Temperature | 100°C | [1] |

| Yield | 58% | [1] |

Step 2: Iridium-Catalyzed C-H Borylation

This step introduces a boronate ester group at a specific position on the naphthodioxole ring.

Materials:

-

Bis(pinacolato)diboron (B₂pin₂)

-

Iridium catalyst (e.g., [Ir(cod)OMe]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Anhydrous solvent (e.g., THF or Cyclohexane)

Procedure:

-

In a glovebox, combine the iridium catalyst and the ligand in an oven-dried flask.

-

Add the naphtho[2,3-d][1][2]dioxole and bis(pinacolato)diboron.

-

Add the anhydrous solvent and seal the flask.

-

Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for the specified time.

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography.

| Parameter | Value |

| Catalyst | [Ir(cod)OMe]₂ (typical) |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (typical) |

| Boron Source | Bis(pinacolato)diboron |

| Solvent | Anhydrous THF or Cyclohexane |

Step 3: Suzuki Coupling

This palladium-catalyzed cross-coupling reaction forms a key carbon-carbon bond.

Materials:

-

4-Borylated Naphthodioxole intermediate

-

Aryl halide (e.g., 2-bromo-N,N-dimethylaniline)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent mixture (e.g., Dioxane/water or Toluene/water)

Procedure:

-

To a degassed solution of the 4-borylated naphthodioxole and the aryl halide in the solvent mixture, add the base.

-

Add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a suitable temperature (e.g., 90-100°C) until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typical) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Dioxane/water or Toluene/water |

Step 4 & 5: Formation of Acyl Oxime and Cyclization to Norsanguinarine

The final steps involve the formation of an acyl oxime intermediate which then undergoes cyclization to yield norsanguinarine.

Materials:

-

Suzuki coupling product

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium acetate or Pyridine)

-

Acylating agent (e.g., p-trifluoromethylbenzoyl chloride)

-

Solvent (e.g., Ethanol, Pyridine)

-

Cyclization catalyst/conditions (e.g., heat, acid, or a transition metal catalyst)

Procedure:

-

Oximation:

-

Dissolve the Suzuki coupling product in a suitable solvent (e.g., ethanol).

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Stir the mixture at room temperature or with gentle heating until the oxime is formed.

-

-

Acylation:

-

To the oxime solution, add the acylating agent (p-trifluoromethylbenzoyl chloride) and a base (e.g., pyridine).

-

Stir at room temperature until the acylation is complete.

-

-

Cyclization:

-

The acyl oxime intermediate is then subjected to cyclization conditions. This may involve heating the reaction mixture or the addition of a catalyst.

-

After cyclization, the reaction is worked up by quenching, extraction, and purification by column chromatography to afford norsanguinarine.

-

| Parameter | Description |

| Oximation Reagents | Hydroxylamine hydrochloride, Base |

| Acylation Reagent | p-trifluoromethylbenzoyl chloride |

| Cyclization | Typically requires heat or a catalyst |

Signaling Pathways Associated with Sanguinarine Alkaloids

Norsanguinarine, as a derivative of sanguinarine, is expected to interact with similar cellular signaling pathways. Sanguinarine and its derivatives have been shown to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the modulation of several key signaling cascades.

Caption: Key signaling pathways modulated by sanguinarine alkaloids.

Sanguinarine and its derivatives have been reported to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[1] Furthermore, these compounds are known to inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of STAT3 signaling has also been implicated in their anti-cancer effects.

References

Application Note: MTT Assay for Determining the Cytotoxicity of Norsanguinarine on A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of Norsanguinarine on the human lung adenocarcinoma cell line, A549, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The A549 cell line is a well-established model for non-small cell lung cancer research. The MTT assay is a reliable, colorimetric method for quantifying cell viability and proliferation.[1][2][3] This protocol outlines procedures for cell culture, experimental setup, data acquisition, and analysis to determine the half-maximal inhibitory concentration (IC50) of Norsanguinarine.

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of living cells.[3] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[4]

Materials and Reagents

Equipment:

-

Laminar Flow Hood (Biological Safety Cabinet)

-

Humidified CO2 Incubator (37°C, 5% CO2)

-

Inverted Microscope

-

Centrifuge

-

96-well Flat-Bottom Microplates

-

Multichannel Pipettes and Sterile Tips

-

Microplate Reader (capable of reading absorbance at 570 nm and 630 nm)

-

Hemocytometer or Automated Cell Counter

-

Water Bath (37°C)

Reagents:

-

A549 Human Lung Carcinoma Cell Line

-

Norsanguinarine (stock solution prepared in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution (100x)

-

Trypsin-EDTA Solution (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT Reagent (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

Experimental Protocols

A549 Cell Culture and Maintenance

-

Complete Growth Medium: Prepare complete medium by supplementing DMEM or F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Culture the cells in T-75 flasks at 37°C in a humidified 5% CO2 incubator.

-

Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS.

-

Add 2 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet and seed into new flasks at a split ratio of 1:4 to 1:9. Change the medium every 2-3 days.

MTT Assay Protocol

-

Cell Seeding:

-

Harvest A549 cells that are in the logarithmic growth phase.

-

Perform a cell count using a hemocytometer and assess viability with trypan blue.

-

Dilute the cell suspension in complete growth medium to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 1 x 10^4 cells/well.[1][2][3]

-

Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Norsanguinarine Treatment:

-

Prepare a series of Norsanguinarine dilutions in complete growth medium from your stock solution. It is recommended to perform a range-finding experiment first, followed by a definitive experiment with a narrower concentration range.

-

After the 24-hour incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the various Norsanguinarine dilutions to the respective wells. Include "untreated" control wells (medium with the same final concentration of DMSO as the treated wells) and "blank" wells (medium only, no cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[2] This results in a final concentration of 0.5 mg/mL.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[4]

-

Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from cell debris.

-

Workflow Diagram

References

- 1. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Norsanguinarine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norsanguinarine, a benzophenanthridine alkaloid, has demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][2][3][4] Its mechanism of action involves the induction of programmed cell death through multiple signaling pathways, making it a compound of interest for cancer therapy research.[1][3][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing Norsanguinarine-induced apoptosis using flow cytometry.

Mechanism of Norsanguinarine-Induced Apoptosis

Norsanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2] Key molecular events include:

-

Generation of Reactive Oxygen Species (ROS): Norsanguinarine treatment leads to an increase in intracellular ROS levels, a critical trigger for apoptosis.[5][6]

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the depolarization of the mitochondrial membrane.[5][6]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][5][7]

-

Caspase Activation: Norsanguinarine triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[2][6][7]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][6]

-

Inhibition of Survival Pathways: Norsanguinarine can suppress pro-survival signaling pathways like the JAK2/STAT3 pathway.[1][5]

Data Presentation

The following tables summarize the quantitative analysis of Norsanguinarine-induced apoptosis in a hypothetical cancer cell line.

Table 1: Dose-Dependent Effect of Norsanguinarine on Apoptosis

| Norsanguinarine Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |

| 0.5 | 10.2 ± 1.2 | 5.3 ± 0.7 | 15.5 ± 1.9 |

| 1.0 | 25.8 ± 2.1 | 12.1 ± 1.5 | 37.9 ± 3.6 |

| 2.5 | 40.1 ± 3.5 | 20.7 ± 2.0 | 60.8 ± 5.5 |

| 5.0 | 55.6 ± 4.2 | 30.2 ± 2.8 | 85.8 ± 7.0 |

Table 2: Time-Course of Norsanguinarine (2.5 µM)-Induced Apoptosis

| Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |

| 6 | 15.3 ± 1.8 | 8.9 ± 1.1 | 24.2 ± 2.9 |

| 12 | 30.7 ± 2.9 | 15.4 ± 1.7 | 46.1 ± 4.6 |

| 24 | 40.1 ± 3.5 | 20.7 ± 2.0 | 60.8 ± 5.5 |

| 48 | 35.2 ± 3.1 | 45.8 ± 4.0 | 81.0 ± 7.1 |

Experimental Protocols

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a standard method for the quantitative assessment of apoptosis by flow cytometry.[8]

Materials:

-

Cancer cell line of interest

-

Norsanguinarine stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Norsanguinarine (e.g., 0, 0.5, 1.0, 2.5, 5.0 µM) for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Washing:

-

Harvest the cells by trypsinization and collect them in 15 mL conical tubes.

-